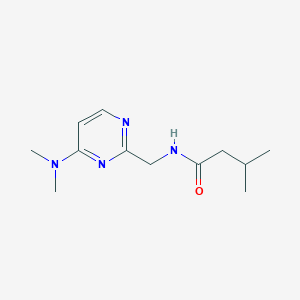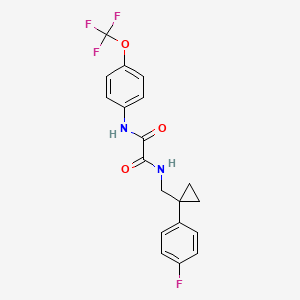amino}acetamide CAS No. 1311896-51-1](/img/structure/B2800779.png)
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide, also known as CCPA, is a compound that has been studied for its potential use in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes. In
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide exerts its effects by selectively activating A1 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. A1 adenosine receptors are primarily located in the heart, brain, and kidneys, and their activation can lead to various physiological responses, including vasodilation, reduced heart rate, and decreased neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to have various biochemical and physiological effects. In cardiovascular studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to reduce heart rate, decrease blood pressure, and improve myocardial oxygen consumption. In neuroprotection studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in lab experiments is its selective activation of A1 adenosine receptors, which allows for specific targeting of physiological processes. However, one limitation is its potential for off-target effects, as A1 adenosine receptors are also found in other tissues besides the heart and brain.
Direcciones Futuras
There are several future directions for N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide research. One area of study is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of study is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide may have applications in other areas of research, such as inflammation and cancer. Further research is needed to fully understand the potential of N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in these areas.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclopentene with sodium hydride, which produces the intermediate compound 1-cyanocyclopentylsodium. The intermediate is then reacted with 3-cyanobenzylbromide to form the compound 1-cyanocyclopentyl-3-cyanobenzyl ether. The final step involves the reaction of the ether with 2-(prop-2-en-1-ylamino)acetic acid to produce N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been studied for its potential use in various scientific research applications. One of the main areas of study is its role in cardiovascular disease. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can reduce heart rate and blood pressure, which may have therapeutic benefits for individuals with hypertension and other cardiovascular conditions.
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has also been studied for its potential use in neuroprotection. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(3-cyanophenyl)methyl-prop-2-enylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-10-23(13-17-7-5-6-16(11-17)12-20)14-18(24)22-19(15-21)8-3-4-9-19/h2,5-7,11H,1,3-4,8-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFSRZIDLALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC(=CC=C1)C#N)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)


![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)



![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)
![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)
